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molecular formula C7H6N2O3 B3145860 4-Methyl-5-nitropicolinaldehyde CAS No. 5832-38-2

4-Methyl-5-nitropicolinaldehyde

Cat. No. B3145860
M. Wt: 166.13 g/mol
InChI Key: OBGLQHSGHQAMLV-UHFFFAOYSA-N
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Patent
US05721259

Procedure details

2-(1,3-Dioxolanyl)-4-methyl-5-nitropyridine was synthesized by the method of Example XLIX except that the starting material was 4-methyl-5-nitropyridine-2-carboxaldehyde. Yield: 2.3 g (91%); mp 77°-79° C.; (lit mp 77° C.); TLC, Rf 0.74 (CH2Cl2 /EtOAc, 3:2, v/v); 1H NMR (90 MHz, CDCl3) δ 2.65 (s, 3H, 4-CH3), 4.10 (s, 4H, CH2CH2), 5.85 (s, 1H, 2-CH), 7.50 (s, 1H, 3-H), 9.12 (s, 1H, 6-H). Anal. (C9 H10N2O4) C, H, N.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C9
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CH2Cl2 EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=[C:4]([CH:11]=[O:12])[CH:3]=1.C(Cl)Cl.[CH3:16][CH2:17][O:18]C(C)=O>>[O:12]1[CH2:16][CH2:17][O:18][CH:11]1[C:4]1[CH:3]=[C:2]([CH3:1])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=NC=C1[N+](=O)[O-])C=O
Step Two
Name
C9
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
CH2Cl2 EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C1=NC=C(C(=C1)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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